molecular formula C16H15F3O2 B12628646 2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohept-2-en-1-one CAS No. 918873-21-9

2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohept-2-en-1-one

Cat. No.: B12628646
CAS No.: 918873-21-9
M. Wt: 296.28 g/mol
InChI Key: DEHJEEXQRUEGNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohept-2-en-1-one is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cycloheptenone structure

Properties

CAS No.

918873-21-9

Molecular Formula

C16H15F3O2

Molecular Weight

296.28 g/mol

IUPAC Name

2-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohept-2-en-1-one

InChI

InChI=1S/C16H15F3O2/c17-16(18,19)13-8-5-4-7-12(13)15(21)10-11-6-2-1-3-9-14(11)20/h4-8H,1-3,9-10H2

InChI Key

DEHJEEXQRUEGNE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(=CC1)CC(=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohept-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the trifluoromethylphenyl intermediate:

    Attachment of the intermediate to a cycloheptenone structure: This step is achieved through a series of reactions, including aldol condensation and subsequent cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohept-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the cycloheptenone structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohept-2-en-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohept-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohex-2-en-1-one: Similar structure but with a cyclohexenone ring instead of cycloheptenone.

    2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclopent-2-en-1-one: Similar structure but with a cyclopentenone ring.

Uniqueness

The uniqueness of 2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohept-2-en-1-one lies in its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its five- and six-membered ring analogs. This structural difference can influence the compound’s reactivity, stability, and interaction with biological targets.

Biological Activity

2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohept-2-en-1-one is an organic compound characterized by a cycloheptene ring with a ketone functional group and a trifluoromethyl substituent. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical formula of this compound is C16H15F3O2. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Anticonvulsant Properties : Derivatives with trifluoromethyl groups have shown enhanced anticonvulsant activity due to their increased lipophilicity, which facilitates better penetration through biological membranes.
  • Anticancer Potential : Similar compounds have been investigated for their potential anticancer properties. The presence of the ketone and trifluoromethyl groups may contribute to the modulation of signaling pathways involved in tumor growth and proliferation.

The mechanism of action for this compound may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting neurotransmission and cellular signaling.
  • Receptor Interaction : Studies may focus on its binding affinity to G protein-coupled receptors (GPCRs), which play critical roles in various physiological processes .

Case Studies

Several studies have explored the biological activity of compounds structurally similar to this compound:

Study 1: Anticonvulsant Activity

A study assessed the anticonvulsant properties of a series of trifluoromethyl-substituted compounds. Results indicated that compounds with similar structures exhibited significant protective effects in animal models of epilepsy, suggesting a potential therapeutic application for seizure disorders.

Study 2: Anticancer Evaluation

Another investigation focused on the anticancer activity of derivatives containing the trifluoromethyl group. The results demonstrated that these compounds inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells, highlighting their potential as anticancer agents.

Comparative Analysis

The following table summarizes some related compounds and their unique properties:

Compound NameStructure FeaturesUnique Properties
1-(Trifluoromethyl)-4-(phenyl)pyridinePyridine ring with trifluoromethyl substitutionEnhanced lipophilicity
4-TrifluoromethylacetophenoneAromatic ketone with trifluoromethyl groupPotential anticancer properties
3-TrifluoromethylbenzaldehydeAromatic aldehydeUsed in organic synthesis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohept-2-en-1-one, and how can reaction yields be optimized?

  • Methodology : Multi-step organic synthesis is typically employed. A common approach involves coupling a trifluoromethyl-substituted phenylacetylene precursor with a cycloheptenone derivative via Michael addition or aldol condensation. Key intermediates, such as 2-(3-chlorophenyl)-2-oxoacetaldehyde derivatives, can act as electrophilic partners . Yield optimization requires precise control of reaction conditions (e.g., temperature, catalyst loading) and purification via column chromatography or recrystallization. Monitoring via TLC or HPLC ensures intermediate stability and minimizes side reactions.

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodology :

  • X-ray crystallography provides definitive structural confirmation, as demonstrated for analogous chlorophenyl-cyclohexenone derivatives .
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies functional groups and stereochemistry, with fluorine NMR critical for tracking trifluoromethyl interactions .
  • Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
  • FT-IR verifies carbonyl (C=O) and enone stretching vibrations. Purity is assessed via HPLC with UV/Vis or evaporative light scattering detection .

Q. How can researchers screen for potential biological activities of this compound in preliminary assays?

  • Methodology : Begin with in vitro assays targeting pathways where trifluoromethyl groups are bioactive, such as mitochondrial electron transport (e.g., Complex II/IV inhibition) or ryanodine receptor modulation . Use cell viability assays (e.g., MTT) and enzyme inhibition kits. For antimicrobial screening, employ disk diffusion or microbroth dilution against Gram-positive/negative bacteria and fungi. Dose-response curves and IC₅₀ calculations guide further optimization .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and stability of this compound under varying conditions?

  • Methodology :

  • Density Functional Theory (DFT) calculates thermodynamic properties (e.g., Gibbs free energy of reactions) and identifies reactive sites via Fukui indices .
  • Molecular Dynamics (MD) simulations model solvation effects and conformational stability in biological membranes.
  • ADMET prediction tools (e.g., SwissADME) estimate pharmacokinetic properties, leveraging structural analogs like trifluoroethoxy-phenol derivatives .

Q. What strategies can resolve contradictions in reported biological activities of similar trifluoromethyl-containing compounds?

  • Methodology :

  • Meta-analysis of existing data (e.g., mitochondrial Complex II vs. IV inhibition ) identifies confounding variables like assay conditions or impurity artifacts.
  • Structure-Activity Relationship (SAR) studies systematically modify substituents (e.g., replacing trifluoromethyl with cyano) to isolate biological contributions.
  • Orthogonal assays (e.g., calcium flux for ryanodine receptor activity vs. ROS detection for mitochondrial toxicity) clarify mechanistic pathways.

Q. What are the challenges in designing in vitro assays to evaluate interactions with mitochondrial complexes or ryanodine receptors?

  • Methodology :

  • Mitochondrial assays : Isolate intact mitochondria from tissues (e.g., liver) and measure oxygen consumption (Seahorse Analyzer) with/without inhibitors. Challenges include maintaining mitochondrial membrane integrity and distinguishing Complex II vs. IV effects .
  • Ryanodine receptor studies : Use radiolabeled ryanodine binding assays or fluorescence-based calcium imaging in muscle cells. Contradictions may arise from tissue-specific receptor isoforms or off-target effects on voltage-gated channels .

Q. How can researchers address discrepancies in spectroscopic data for this compound across different studies?

  • Methodology :

  • Standardized protocols : Adopt IUPAC-recommended NMR solvents (e.g., DMSO-d₆) and calibration standards.
  • Interlaboratory comparisons using shared reference samples.
  • Crystallographic validation resolves ambiguities in stereochemistry, as shown for benzothiazole-trione analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.